Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is ethyl 2-(ethoxycarbonylamino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate . This name adheres to IUPAC rules for fused heterocyclic systems:

- The parent structure is the 4H-pyrrolo[3,2-d]thiazole bicyclic system, where numbering begins at the sulfur atom in the thiazole ring.

- Substituents are prioritized based on their positions:

- A 4-methyl group on the pyrrolo-thiazole system.

- An ethoxycarbonylamino group (-NH-C(O)-OCH2CH3) at position 2.

- An ethyl carboxylate (-COOCH2CH3) at position 5.

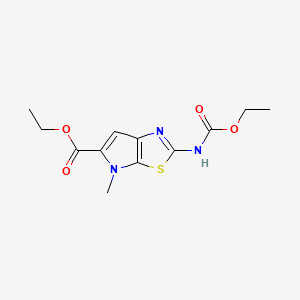

The structural formula (Figure 1) consists of:

- A fused bicyclic core: pyrrole (five-membered, nitrogen-containing) fused to thiazole (five-membered with sulfur and nitrogen).

- Substituents at C2 (ethoxycarbonylamino), C4 (methyl), and C5 (ethyl carboxylate).

Key structural features :

- The 4H designation indicates the position of hydrogen in the bicyclic system.

- The ethyl ester at C5 differentiates this compound from its methyl ester analog (CAS 72083-47-7).

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple identifiers (Table 1):

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 72083-46-6 | |

| NSC Number | 328030 | |

| UNII | W17XN92010 | |

| Wikidata ID | Q83100629 |

Synonyms :

- Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate

- 4H-Pyrrolo(3,2-d)thiazole-5-carboxylic acid, 2-[(ethoxycarbonyl)amino]-4-methyl-, ethyl ester.

Molecular Formula and Weight Analysis

The molecular formula is C12H15N3O4S , derived from:

- Core bicyclic system (C6H5N2S).

- Ethoxycarbonylamino group (C3H5NO2).

- Ethyl carboxylate (C3H5O2).

- Methyl substituent (CH3).

Molecular weight :

- Calculated: $$ 12 \times 12.01 \, (\text{C}) + 15 \times 1.01 \, (\text{H}) + 3 \times 14.01 \, (\text{N}) + 4 \times 16.00 \, (\text{O}) + 32.07 \, (\text{S}) = 297.34 \, \text{g/mol} $$.

- PubChem lists 283.31 g/mol for the methyl ester analog, consistent with the ethyl ester’s higher mass.

Isotopic Composition :

- Exact mass: 297.0735 Da (monoisotopic).

- Dominant isotopes: $$ ^{12}\text{C} $$ (98.9%), $$ ^{32}\text{S} $$ (95.0%).

Properties

CAS No. |

72083-46-6 |

|---|---|

Molecular Formula |

C12H15N3O4S |

Molecular Weight |

297.33 g/mol |

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |

InChI |

InChI=1S/C12H15N3O4S/c1-4-18-10(16)8-6-7-9(15(8)3)20-11(13-7)14-12(17)19-5-2/h6H,4-5H2,1-3H3,(H,13,14,17) |

InChI Key |

PQCKMCMCYCYEKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)SC(=N2)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via the following key steps:

Construction of the Thiazole Ring: Starting from appropriate aminothiazole derivatives, the thiazole ring is formed or functionalized. For example, ethyl 2-aminothiazole-4-carboxylate derivatives are commonly used as precursors.

Formation of the Pyrrole Ring and Fusion: The pyrrole ring is constructed and fused to the thiazole ring through cyclization reactions, often involving condensation or cycloaddition strategies.

Introduction of the Ethoxycarbonylamino Group: This is typically achieved by carbamoylation of the amino group at the 2-position using ethyl chloroformate or related reagents under controlled conditions.

Esterification or Transesterification: The carboxylate group at the 5-position is introduced or modified to the ethyl ester form, often via esterification reactions using ethanol and acid catalysts or via transesterification.

Specific Experimental Procedures

Based on related compounds and analogs, the following detailed procedures are representative:

Reaction Mechanisms and Optimization

Bromination: The selective bromination at the 5-position of 2-aminothiazole is crucial for subsequent nucleophilic substitution. Controlled addition of bromine in acetic acid ensures regioselectivity and minimizes polybromination.

Cyclization: The reaction of brominated aminothiazole with ethyl 3-ethoxyacrylate under N-bromo-succinimide activation followed by thiourea treatment promotes ring closure to form the fused pyrrolo-thiazole system. Heating at 80 °C facilitates the cyclization step.

Carbamoylation: The amino group at the 2-position is carbamoylated using ethyl chloroformate or similar reagents. The reaction is typically performed under mild conditions to avoid hydrolysis or side reactions. The use of base (e.g., triethylamine) scavenges HCl formed during the reaction.

Esterification: The carboxylic acid group is converted to the ethyl ester either by direct esterification with ethanol under acidic conditions or by transesterification from methyl esters. Reaction conditions are optimized to prevent hydrolysis or decomposition of the heterocyclic core.

Representative Experimental Data

Analytical and Purification Techniques

Purification: Crude products are purified by filtration, washing with water, recrystallization from ethanol/water mixtures, and column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Yield (%) | Key Outcome |

|---|---|---|---|---|---|

| 1 | Bromination | Bromine, glacial acetic acid | 20–80 °C, 13.5 h | 79 | 5-Bromo-2-aminothiazole intermediate |

| 2 | Cyclization | Ethyl 3-ethoxyacrylate, NBS, thiourea | RT to 80 °C, 1–2 h | 70 | Formation of fused pyrrolo-thiazole ring |

| 3 | Carbamoylation | Ethyl chloroformate, base | RT, overnight | 40–45 | Introduction of ethoxycarbonylamino group |

| 4 | Esterification | Ethanol, acid catalyst | Reflux, variable | Variable | Ethyl ester formation at 5-position |

Research Findings and Optimization Notes

The use of N-bromo-succinimide (NBS) as a brominating agent provides better control and cleaner reactions compared to elemental bromine in some steps.

Reaction times and temperatures are critical to maximize yield and minimize side products; prolonged heating can lead to decomposition.

The choice of solvent affects solubility and reaction rates; mixed solvents like water/dioxane improve reaction homogeneity.

Purification by recrystallization from ethanol/water is effective for isolating high-purity product.

Carbamoylation yields can be improved by optimizing base equivalents and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities that are being explored in medicinal chemistry. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial effects, making this compound a candidate for further investigation in the development of new antibiotics.

- Anticancer Activities : Research indicates that derivatives of pyrrolo-thiazole compounds can inhibit cancer cell proliferation. Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate may also demonstrate similar properties and could be explored for use in cancer therapeutics.

- Anti-inflammatory Effects : The presence of the ethoxycarbonyl group may enhance the anti-inflammatory potential of this compound, warranting studies focused on inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, each offering advantages in terms of yield and purity. The ability to modify this compound to create derivatives enhances its applicability in drug development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. By studying its interactions with biological molecules, researchers can gain insights into its mechanism of action and identify potential targets for therapeutic intervention.

Future Research Directions

Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound in therapeutic applications.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to identify potential drug targets.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The ethoxycarbonylamino group at position 2 distinguishes the target compound from analogs. Key comparisons include:

Key Insight: The ethoxycarbonylamino group confers moderate polarity, balancing solubility and membrane permeability. In contrast, hydrophobic substituents (e.g., bromophenyl in ) enhance target binding but reduce aqueous solubility.

Variations in the Fused Ring System

The fused pyrrolo-thiazole system in the target compound contrasts with simpler thiazole or pyrimidine derivatives:

Key Insight : The pyrrolo-thiazole core in the target compound offers a rigid scaffold for protein interactions, while pyrimidine-containing analogs (e.g., ) exhibit enhanced hydrogen-bonding capacity.

Biological Activity

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate (CAS No. 72083-46-6) is a heterocyclic compound notable for its unique pyrrolo[3,2-d]thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4S, with a molecular weight of approximately 299.33 g/mol. Its structure features both pyrrole and thiazole rings, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O4S |

| Molecular Weight | 299.33 g/mol |

| Density | 1.42 g/cm³ |

| Refractive Index | 1.633 |

| LogP | 2.4529 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The ethoxycarbonyl and amino groups enhance its reactivity and solubility, facilitating binding to biological targets. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, triggering downstream biochemical pathways that result in therapeutic effects.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer efficacy. This compound could potentially follow similar pathways due to its structural features.

Antimicrobial Properties

The compound's heterocyclic nature suggests potential antimicrobial activity. Research on thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains. The presence of the ethoxycarbonyl group may contribute to enhanced antimicrobial properties by increasing the compound's lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

Thiazole-containing compounds are also explored for their anti-inflammatory properties. This compound may exhibit similar effects by inhibiting pro-inflammatory cytokines or modulating immune responses.

Case Studies and Research Findings

- Anticancer Study : A derivative structurally related to this compound showed an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating strong anticancer potential .

- Antimicrobial Evaluation : Compounds with thiazole rings have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . this compound's unique structure may enhance its effectiveness in this area.

- Inhibition Studies : Research has shown that modifications in the amino group can significantly affect the inhibition rates of certain enzymes linked to cancer progression . This suggests that this compound could be optimized for better therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.